molecular formula C19H16N2O3 B5588295 6-methoxy-2-naphthaldehyde O-(anilinocarbonyl)oxime

6-methoxy-2-naphthaldehyde O-(anilinocarbonyl)oxime

Cat. No. B5588295
M. Wt: 320.3 g/mol
InChI Key: XQKIXGYJKPXDKO-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 6-methoxy-2-naphthaldehyde involves several steps, including the esterification of 6-methoxy-2-naphthacid, hydrazinolysis, and the McFadyen-Stevens reduction, yielding an overall yield of 43.3% (L. Wang, 2007). Another approach includes a Grignard reaction of 6-bromo-2-methoxynaphthalene, which is synthesized from 2-naphthol through a sequence of bromination, reduction, and methylation, achieving yields over 67% (Tong Guo-tong, 2007).

Molecular Structure Analysis

The molecular structure of derivatives related to 6-methoxy-2-naphthaldehyde has been elucidated through crystal and molecular structure studies. These studies have confirmed the structure of various compounds through single crystal X-ray diffraction data, revealing details about the crystal packing, molecular conformation, and intermolecular interactions (M. Kaur et al., 2012).

Chemical Reactions and Properties

6-Methoxy-2-naphthaldehyde undergoes various chemical reactions, including oxidative cyclization and the formation of naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de][1,2]oxazine derivatives through one-pot o- and peri-oxidative cyclization (Paraskevi Supsana et al., 2000). Additionally, its oxime derivatives have been evaluated as inhibitors for various enzymes, showcasing the compound's versatile reactivity and potential in biochemical applications (Zhuang Yan & R. Hartmann, 1998).

Physical Properties Analysis

The physical properties, including crystal system and space group, of 6-methoxy-2-naphthaldehyde have been determined through single crystal X-ray diffraction studies, providing insight into its orthorhombic crystal system with specific cell parameters. These studies are crucial for understanding the compound's behavior in solid-state applications (B. Sarojini et al., 2005).

Chemical Properties Analysis

The chemical properties of 6-methoxy-2-naphthaldehyde and its derivatives have been extensively studied, revealing insights into their reactivity and stability. For example, the compound's ability to participate in oxy-Michael addition reactions and its evaluation as a second harmonic generation material highlight its chemical versatility and potential in material science applications (S. Keshipour et al., 2012), (D. Rajaniverma et al., 2021).

Safety and Hazards

6-Methoxy-2-naphthaldehyde is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-23-18-10-9-15-11-14(7-8-16(15)12-18)13-20-24-19(22)21-17-5-3-2-4-6-17/h2-13H,1H3,(H,21,22)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKIXGYJKPXDKO-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C=NOC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C=C(C=C2)/C=N/OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-(6-methoxynaphthalen-2-yl)methylideneamino] N-phenylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.